2-Amino-3-bromo-6-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

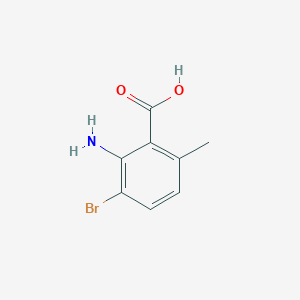

2-Amino-3-bromo-6-methylbenzoic acid is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position, a bromine atom at the third position, and a methyl group at the sixth position on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-6-methylbenzoic acid typically involves the bromination of 2-Amino-6-methylbenzoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or copper bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-3-bromo-6-methylbenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.

Major Products Formed

Substitution Products: Various substituted benzoic acids.

Oxidation Products: Nitrobenzoic acids.

Reduction Products: Aminobenzoic acids.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-Amino-3-bromo-6-methylbenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for their potential efficacy against inflammatory diseases and cancer treatments. The compound's ability to interact with biological targets enhances its relevance in drug design.

Biochemical Research

In biochemical studies, this compound is utilized to investigate amino acid interactions and enzyme activity. It aids researchers in understanding metabolic pathways and protein functions, contributing to advancements in biochemistry and molecular biology.

Material Science

The compound is being explored for its potential applications in developing new materials, especially in organic electronics and photonic devices. Its unique structural features allow for innovative material properties, making it a candidate for advanced technological applications.

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard in chromatographic methods. This application helps quantify related compounds in complex mixtures, facilitating accurate analyses in various chemical contexts.

Environmental Studies

Researchers utilize this compound to assess the degradation pathways of similar compounds under different environmental conditions. This research contributes to ecological safety assessments and the understanding of environmental impacts related to chemical use.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting inflammation and cancer |

| Biochemical Research | Studies on amino acid interactions and enzyme activity |

| Material Science | Development of organic electronic materials and photonic devices |

| Analytical Chemistry | Standard for chromatographic methods to quantify related compounds |

| Environmental Studies | Assessment of degradation pathways for ecological safety |

Case Study 1: Pharmaceutical Synthesis

A study investigated the synthesis of anti-inflammatory agents using this compound as an intermediate. The results demonstrated enhanced biological activity compared to traditional compounds, indicating its potential as a lead compound in drug development.

Case Study 2: Material Science Innovations

Research focused on incorporating this compound into polymer matrices for electronic applications. The findings revealed improved conductivity and stability, showcasing its utility in developing next-generation electronic devices.

Case Study 3: Environmental Impact Assessment

An environmental study utilized this compound to model the degradation of similar aromatic amines under various conditions. The results provided insights into the environmental persistence of such compounds, informing regulatory practices.

Mecanismo De Acción

The mechanism of action of 2-Amino-3-bromo-6-methylbenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-6-bromo-3-methylbenzoic acid

- 2-Amino-5-methylbenzoic acid

- 3-Bromo-2-methylbenzoic acid

- 2-Amino-3-bromo-5-methylbenzoic acid

Uniqueness

The presence of both an amino group and a bromine atom on the benzene ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .

Actividad Biológica

2-Amino-3-bromo-6-methylbenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound, characterized by its amino and bromo substituents, has been studied for various pharmacological effects, particularly in the context of antischistosomal activity and its interaction with cellular pathways.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antischistosomal Activity : This compound has been identified as part of a series of benzoic acid derivatives with significant activity against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. In vitro studies demonstrated effective inhibition of worm viability and egg production when combined with praziquantel, a standard treatment for schistosomiasis .

- Proteostasis Modulation : In studies focusing on cellular stress responses, this compound has shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are critical for protein degradation and cellular homeostasis. The findings suggest its potential as a modulator of proteostasis, particularly in aging-related contexts .

Antischistosomal Studies

In a study examining the antischistosomal properties, this compound was evaluated alongside other derivatives. The results indicated:

- In Vitro Efficacy : The compound demonstrated potent activity against S. mansoni in cell culture assays.

- In Vivo Efficacy : Mice infected with S. mansoni showed reduced worm burden and egg count following treatment with the compound in combination with praziquantel, highlighting its potential as an adjunct therapy .

Proteostasis and Cellular Activity

Further investigations into the effects of this compound on cellular pathways revealed:

- Activation of Cathepsins : The compound was found to activate cathepsins B and L, enzymes involved in protein degradation. This activation was linked to enhanced cellular survival under stress conditions .

- Cytotoxicity Studies : Evaluations on various cancer cell lines indicated that while the compound promotes proteostasis, it does not exhibit significant cytotoxic effects at therapeutic concentrations .

Data Tables

| Biological Activity | Observations |

|---|---|

| Antischistosomal | Significant reduction in S. mansoni viability |

| UPP Activation | Enhanced proteasome activity |

| ALP Activation | Increased autophagic flux |

| Cytotoxicity | Minimal cytotoxic effects on cancer cell lines |

Case Studies

-

Case Study on Antischistosomal Activity :

- Objective : To evaluate the efficacy of this compound in reducing S. mansoni burden.

- Methodology : Mice were treated with the compound alongside praziquantel.

- Results : Marked decrease in total worm count and egg production observed.

-

Case Study on Proteostasis Modulation :

- Objective : To assess the impact on UPP and ALP activities.

- Methodology : Human foreskin fibroblasts were treated with varying concentrations.

- Results : Significant activation of both pathways noted without cytotoxicity at lower doses.

Propiedades

IUPAC Name |

2-amino-3-bromo-6-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQRATMODGGVBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.